3-[4-(Dimethylamino)phenyl]prop-2-enethioamide
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Overview
Description
3-[4-(Dimethylamino)phenyl]prop-2-enethioamide is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a prop-2-enethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]prop-2-enethioamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable thioamide precursor under controlled conditions. One common method involves the use of an ethanolic solution of sodium hydroxide as a catalyst, where the reaction mixture is stirred at room temperature for several hours and then allowed to stand overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]prop-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]prop-2-enethioamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioamide moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol: Similar structure but with a propyn-1-ol moiety instead of a prop-2-enethioamide group.
p-Dimethylaminocinnamaldehyde: Contains a cinnamaldehyde group instead of a prop-2-enethioamide group.
Uniqueness
3-[4-(Dimethylamino)phenyl]prop-2-enethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
24662-34-8 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]prop-2-enethioamide |
InChI |
InChI=1S/C11H14N2S/c1-13(2)10-6-3-9(4-7-10)5-8-11(12)14/h3-8H,1-2H3,(H2,12,14) |
InChI Key |
OGJTWKZLCXFDQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=S)N |
Origin of Product |
United States |
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